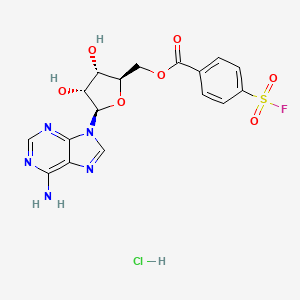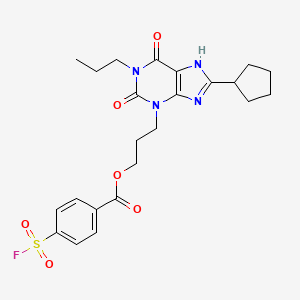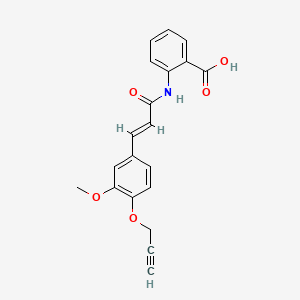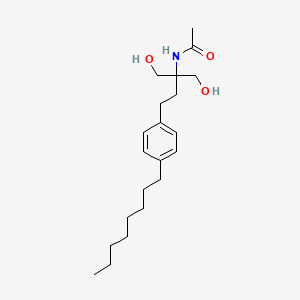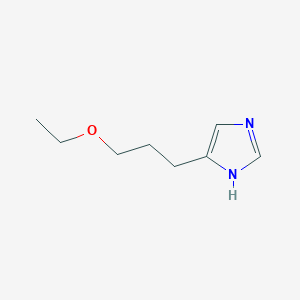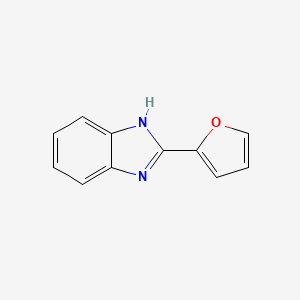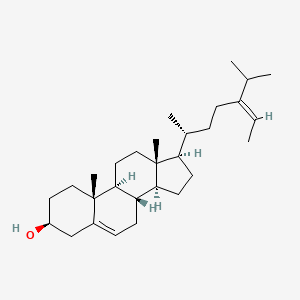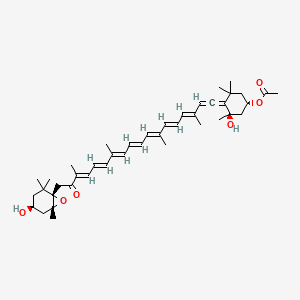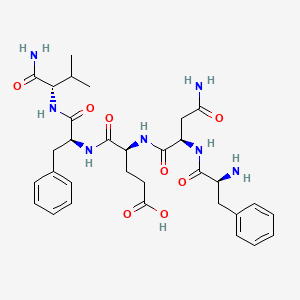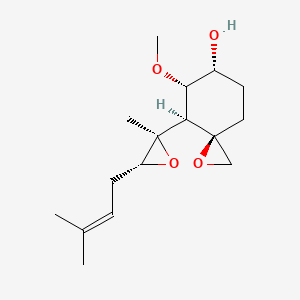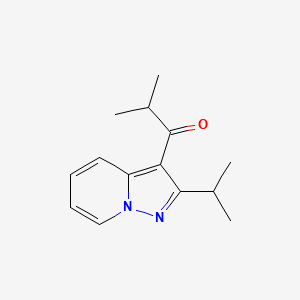
Ibudilast
Overview
Description
Ibudilast is an anti-inflammatory and neuroprotective agent primarily used in Japan. It is known for its ability to inhibit phosphodiesterase enzymes, particularly the PDE4 subtype, and has shown significant inhibition of other PDE subtypes as well .
Mechanism of Action
Target of Action
Ibudilast primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4A, 4B, and 4C . These enzymes play a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological processes .
Mode of Action
This compound acts as an inhibitor of these phosphodiesterases, thereby increasing the amount of cAMP . This leads to the downregulation of pro-inflammatory factors, such as tumor necrosis factor-α (TNF-α), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR-4) . In addition to its anti-inflammatory effects, this compound also exhibits neuroprotective effects, such as the inhibition of nitric oxide synthesis and reduction in reactive oxygen species .
Biochemical Pathways
The increase in cAMP levels due to this compound’s action affects several biochemical pathways. It suppresses neuroinflammation, inhibits apoptosis, and regulates mitochondrial function . Furthermore, it impacts the ubiquitin–proteasome and autophagosome–lysosome pathways, which are involved in protein degradation and cellular waste management . By affecting these pathways, this compound helps attenuate oxidative stress .
Pharmacokinetics
It has been reported that the mean half-life for this compound is approximately 19 hours . The steady-state plasma Cmax and AUC0–24 were reported to be 60 ng ml-1 and 1004 ng h ml-1, respectively . These properties suggest that this compound has a reasonable bioavailability and can maintain therapeutic levels in the body for an extended period.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and neuroprotective properties. It has been shown to protect neurons from cell death, restore retinal layer thickness, and preserve retinal neuron function . In neurodegenerative diseases, it may act neuroprotectively by suppressing neuroinflammation, inhibiting apoptosis, and attenuating oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of neurodegenerative diseases, the presence of inflammation and oxidative stress in the brain environment can enhance the neuroprotective effects of this compound . .
Biochemical Analysis
Biochemical Properties
Ibudilast’s primary biochemical role involves its action as a phosphodiesterase inhibitor . It interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4A, 4B, and 4C, inhibiting their function . This inhibition leads to an increase in the amount of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), while downregulating pro-inflammatory factors .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has bronchodilator, vasodilator, and neuroprotective effects . It can cross the blood-brain barrier and suppress glial cell activation . In addition, it has been found to protect neurons in the inner nuclear layer from NMDA-induced cell death .
Molecular Mechanism
The molecular mechanism of this compound involves anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species . It has also been shown to act as an antagonist at the toll-like receptor 4 (TLR4) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce atherosclerotic lesions in models by reducing serum thromboxane levels, serum lipid peroxide levels, serum lipids, and CNS calcium concentrations .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce alcohol drinking in rats by approximately 50% when administered twice daily . It also improved the survival of mice administered a lethal dose of LPS .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of phosphodiesterase, leading to an increase in the amount of cAMP and cGMP . This can affect metabolic flux and metabolite levels.
Subcellular Localization
Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in brain cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ibudilast involves the preparation of 1-amino-2-picoline oxide, which is then used to synthesize this compound. One method includes using 1-amino-2-methyl pyridinium iodide and isobutyric anhydride as raw materials, with potassium carbonate as an acid-binding agent. The reaction occurs in an aprotic polar solvent system such as toluene or dimethylbenzene under reflux conditions .
Industrial Production Methods: The industrial production of this compound focuses on optimizing yield and reducing costs. The method involves reduced pressure distillation and purification to achieve a purity of over 99%. This process is suitable for large-scale production due to its high yield (80-95%) and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ibudilast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Ibudilast has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphodiesterase inhibition.
Biology: Investigated for its role in modulating immune responses and neuroinflammation.
Medicine: Potential therapeutic agent for multiple sclerosis, Alzheimer’s disease, and other neurodegenerative disorders
Industry: Used in the development of new pharmaceuticals targeting inflammatory and neurodegenerative diseases.
Comparison with Similar Compounds
Ibudilast is unique compared to other phosphodiesterase inhibitors due to its broad spectrum of activity and ability to cross the blood-brain barrier . Similar compounds include:
Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease (COPD).
Apremilast: A PDE4 inhibitor used for treating psoriatic arthritis and plaque psoriasis.
Rolipram: A PDE4 inhibitor studied for its potential in treating depression and inflammation.
Properties
IUPAC Name |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFLBOZORBYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049007 | |
| Record name | Ibudilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ibudilast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.79e-01 g/L | |
| Record name | Ibudilast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of [nitric oxide] synthesis and reduction in reactive oxygen species. | |
| Record name | Ibudilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50847-11-5 | |
| Record name | Ibudilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50847-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibudilast [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibudilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibudilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-[2-(propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUDILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0TTH61XC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibudilast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


